Methyl 4-Hydroxy-2,3-dimethylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-2,3-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTMTNQHJZLDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 4-Hydroxy-2,3-dimethylbenzoate with key analogs:
Physicochemical and Reactivity Differences
- Acidity: The phenolic -OH group in this compound (pKa ~10) is more acidic than the methoxy group in 4-Methoxy-2,3-dimethylbenzoic acid (pKa ~13) due to resonance stabilization of the deprotonated form .
- Lipophilicity : Bromine substitution in Methyl 6-bromo-2,3-dimethylbenzoate increases molecular weight and lipophilicity (logP ~3.5) compared to the target compound (logP ~2.8), influencing bioavailability .
- Reactivity: The amino group in Methyl 4-amino-2,3-dimethylbenzoate enables nucleophilic reactions (e.g., acylation), whereas the hydroxy group in the target compound participates in hydrogen bonding and oxidation reactions .
Q & A
What are the optimal synthetic routes for Methyl 4-Hydroxy-2,3-dimethylbenzoate, and how can reaction conditions be systematically optimized?
Category: Basic Research
Methodological Answer:
The compound can be synthesized via esterification of 4-hydroxy-2,3-dimethylbenzoic acid with methanol under acidic catalysis. To optimize yield, employ a Design of Experiments (DOE) approach, varying parameters such as catalyst concentration (e.g., sulfuric acid vs. p-toluenesulfonic acid), temperature (60–100°C), and reaction time. Monitor progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography. Similar optimization strategies for structurally related esters were validated using DOE in furaneol synthesis studies .
How can researchers rigorously characterize the purity and structural integrity of this compound?
Category: Basic Research
Methodological Answer:
- Purity Analysis: Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm), referencing methods for 4-hydroxybenzaldehyde derivatives .
- Structural Confirmation: Employ - and -NMR spectroscopy to verify esterification and substitution patterns. Compare chemical shifts with databases (e.g., ChEBI entries for 4-hydroxybenzoate esters ).
- Mass Spectrometry: High-resolution MS (HRMS) or LC-MS can confirm molecular ion peaks and detect impurities.
What experimental approaches are recommended to study the metabolic fate of this compound in biological systems?
Category: Advanced Research
Methodological Answer:
- In Vitro Models: Incubate the compound with liver microsomes (e.g., rat or human) to identify Phase I metabolites (hydroxylation, demethylation). Use LC-MS/MS for metabolite profiling, as demonstrated in mandestrobin metabolism studies .
- Phase II Conjugation: Supplement with UDP-glucuronic acid or glutathione to detect glucuronides or glutathione adducts. Quantify major metabolites using isotopic labeling or stable isotope dilution analysis.
How can researchers resolve contradictions in reported solubility or stability data for this compound?
Category: Data Contradiction Analysis
Methodological Answer:
- Controlled Replication: Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) using purified solvents. Compare results with prior studies on analogous compounds, such as 4-hydroxybenzaldehyde derivatives .
- Stress Testing: Conduct accelerated stability studies under thermal (40–80°C), photolytic (UV exposure), and hydrolytic (acidic/alkaline) conditions. Monitor degradation via HPLC and identify products using MS .
What role does this compound play in multi-step organic synthesis, particularly as a chiral building block?
Category: Advanced Research
Methodological Answer:
The compound’s hydroxyl and ester groups enable functionalization for complex molecule synthesis. For example:
- Chiral Resolution: Use enzymatic catalysis (e.g., lipases) to resolve racemic mixtures, as shown in cyclohexanone derivative studies .
- Protecting Group Strategies: Temporarily protect the hydroxyl group with acetyl or benzyl groups during multi-step reactions, then deprotect under mild conditions.
What computational methods are suitable for modeling the interactions of this compound with biological targets?
Category: Advanced Research
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, as applied to acyl hydrazide interactions .
- Molecular Docking: Simulate binding affinities with enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock Vina. Validate predictions with in vitro inhibition assays.
How can degradation products of this compound be systematically identified under oxidative conditions?
Category: Methodological
Methodological Answer:
- Forced Degradation: Expose the compound to hydrogen peroxide or UV/HO systems.
- Analytical Workflow: Use HPLC coupled with high-resolution MS (HRMS) to detect oxidative products (e.g., quinone derivatives). Compare fragmentation patterns with libraries, as in studies on 4-hydroxybenzaldehyde oxidation .
What strategies are effective for detecting trace-level impurities in this compound batches?
Category: Advanced Research
Methodological Answer:
- Sensitive Detection: Employ ultra-HPLC (UHPLC) with a sensitivity limit of 0.01% and a tandem MS detector.
- Impurity Profiling: Synthesize suspected impurities (e.g., demethylated byproducts) as reference standards. Use quantitative NMR (qNMR) for absolute quantification, referencing protocols from pharmaceutical intermediate analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
